4-Tert-butyl-4'-ethylbenzophenone
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Overview
Description
4-Tert-butyl-4’-ethylbenzophenone (also known as ethylbenzophenone) is an organic compound with the chemical formula C19H22O . It belongs to the class of tert-butyl phenols and appears as a white solid with a distinct phenolic odor . This compound dissolves in basic water . Its molecular weight is approximately 266.4 g/mol .
Synthesis Analysis
The synthesis of 4-Tert-butyl-4’-ethylbenzophenone involves starting from commercially available 4-bromo-1H-indole and using simple reagents. The compound is prepared with a good yield and selectivity. Notably, it serves as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
Molecular Structure Analysis
The molecular structure of 4-Tert-butyl-4’-ethylbenzophenone consists of 43 bonds , including 21 non-H bonds , 13 multiple bonds , 4 rotatable bonds , 1 double bond , 12 aromatic bonds , 2 six-membered rings , and 1 ketone (aromatic) . The compound contains 22 hydrogen atoms , 19 carbon atoms , and 1 oxygen atom .
Chemical Reactions Analysis
- Hydrogenation : Produces trans-4-tert-butylcyclohexanol .
- Controlled condensation with formaldehyde : Leads to the formation of calixarenes .
Physical And Chemical Properties Analysis
Scientific Research Applications
Polymerization Inhibition
4-Tert-butyl-4’-ethylbenzophenone serves as an effective inhibitor in the polymerization process. It is particularly useful in preventing undesired polymerization during the processing of liquid pyrolysis products. This compound, when used in conjunction with other co-inhibitors, has shown high efficiency in industrial applications, such as in the thermal treatment of styrene .
Organic Synthesis Intermediate
4-Tert-butyl-4’-ethylbenzophenone is a valuable intermediate in organic synthesis. It can be used to prepare various chemical compounds, including those with oxadiazole rings, which are important in creating materials with specific electronic properties .
Research in Bioenergetics
In the context of bioenergetics, mimicking the processes of photosynthesis using artificial molecules like 4-Tert-butyl-4’-ethylbenzophenone can lead to advancements in understanding chemical energy conversion. This research has implications for developing new systems for light-to-chemical energy conversion .
Photochemistry and Electrochemistry
4-Tert-butyl-4’-ethylbenzophenone has applications in photochemistry and electrochemistry. Studies have utilized it in processes that convert quinones to quinols, which is an essential function in photosynthesis. This demonstrates its potential in mimicking natural processes and contributing to the development of sustainable energy solutions .
Safety and Hazards
- Potential depigmenting properties and endocrine disruptor .
properties
IUPAC Name |
(4-tert-butylphenyl)-(4-ethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-5-14-6-8-15(9-7-14)18(20)16-10-12-17(13-11-16)19(2,3)4/h6-13H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGHAUJFILCDJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-4'-ethylbenzophenone |
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